4-(benzyloxy)aniline
Overview
Description
4-Benzyloxyaniline is a chemical compound with the molecular formula C13H13NO . It has a molecular weight of 199.25 . It is also known by other names such as 4-Aminophenyl benzyl ether hydrochloride .
Synthesis Analysis
The synthesis of 4-Benzyloxyaniline involves the use of potassium hydroxide in ethanol under reflux conditions . An acetamide (4 mmol) along with KOH (40 mmol) and 9:1 DI water/ethanol (50 mL) is refluxed overnight . After the reaction is complete, the ethanol is removed under reduced pressure .
Molecular Structure Analysis
The molecular structure of 4-Benzyloxyaniline consists of a benzene ring attached to an amine group (NH2) and a benzyloxy group (C6H5CH2O) . The InChI key for 4-Benzyloxyaniline is FIIDVVUUWRJXLF-UHFFFAOYSA-N .
Physical and Chemical Properties Analysis
4-Benzyloxyaniline has a density of 1.1±0.1 g/cm3 . It has a boiling point of 357.7±17.0 °C at 760 mmHg . The flash point is 180.4±14.2 °C . It has 2 hydrogen bond acceptors, 2 hydrogen bond donors, and 3 freely rotating bonds .
Scientific Research Applications
Solid-Phase Synthesis Applications
4-Benzyloxyaniline has been utilized in the development of novel linkers for solid-phase synthesis. Gordon and Balasubramanian (2001) describe its application in the solid-phase synthesis of N-unsubstituted beta-lactams and secondary amides, offering compounds in moderate to excellent yield (45-91%) and high purity (93-99%) (Gordon & Balasubramanian, 2001).
Crystallographic Studies
A structural study by Chattopadhyay et al. (2013) focused on benzyloxybenzoic acids and benzyloxyanilines, including 4-Benzyloxyaniline. They analyzed the nature of intermolecular interactions in these compounds through Hirshfeld surfaces and 2D fingerprint plots (Chattopadhyay et al., 2013).
Nonlinear Optical Properties
Research by Tsunekawa, Gotoh, and Iwamoto (1990) on benzylidene-aniline derivatives, related to 4-Benzyloxyaniline, revealed these compounds as promising for developing organic crystals with significant second-order optical non-linearity (Tsunekawa, Gotoh, & Iwamoto, 1990).
Synthesis of Dendrimers
Morar et al. (2018) explored the use of 4-(n-Octyloxy)aniline, related to 4-Benzyloxyaniline, in the synthesis of novel dendritic melamines. This study highlights the structural diversity and self-assembly capabilities of these dendrimers (Morar et al., 2018).
Liquid Crystal Research
Miyajima et al. (1995) synthesized new derivatives of 4-octyloxy-N-(4-substituted benzylidene) aniline, closely related to 4-Benzyloxyaniline, to investigate their liquid crystalline properties and found that certain derivatives exhibit stable smectic phases (Miyajima et al., 1995).
Safety and Hazards
Future Directions
Relevant Papers
Mechanism of Action
Target of Action
It is known that this compound can be used in chemical synthesis studies .
Biochemical Pathways
It is known that this compound can be used in chemical synthesis , which suggests that it may interact with various biochemical pathways.
Result of Action
One study suggests that a compound with a similar structure exhibited cytotoxicity against cancer cells .
Properties
IUPAC Name |
4-phenylmethoxyaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO/c14-12-6-8-13(9-7-12)15-10-11-4-2-1-3-5-11/h1-9H,10,14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIIDVVUUWRJXLF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00213153 | |
Record name | Aniline, p-benzyloxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00213153 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6373-46-2 | |
Record name | 4-Benzyloxyaniline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6373-46-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Aniline, p-benzyloxy- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006373462 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Benzyloxyaniline | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59995 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | Aniline, p-benzyloxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00213153 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-benzyloxyaniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.289 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 4-Benzyloxyaniline | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QBF5MHJ2MV | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 4-Benzyloxyaniline in the synthesis of Bazedoxifene Acetate, and what are the key reaction steps involved?
A1: 4-Benzyloxyaniline serves as a crucial building block in the multi-step synthesis of Bazedoxifene Acetate, a selective estrogen receptor modulator [, ]. The process involves reacting 4-Benzyloxyaniline with 4'-benzyloxy-2-bromopropiophenone to form 5-benzyloxy-2-(4-(benzyloxy)phenyl)-3-methyl-1H-indole [, ]. This intermediate is further modified to obtain Bazedoxifene Acetate.
Q2: How does the structure of 4-Benzyloxyaniline contribute to its activity as an intermediate in the synthesis of N-type calcium channel blockers?
A2: The structure of 4-Benzyloxyaniline allows for its incorporation into a series of 4-(4-benzyloxyphenyl)piperidine derivatives, which exhibit N-type voltage-sensitive calcium channel (VSCC) blocking activity []. Specifically, the presence of the amine group allows for further derivatization and formation of amide bonds, creating a pharmacophore that interacts with the target calcium channels.
Q3: Are there any specific advantages of using 4-Benzyloxyaniline Hydrochloride over 4-Benzyloxyaniline in organic synthesis?
A3: While the provided research does not directly compare the two, converting 4-Benzyloxyaniline to its hydrochloride salt can offer practical advantages in synthesis []. Hydrochloride salts are generally more stable, easier to handle, and often exhibit improved solubility in common reaction solvents. This can lead to increased reaction yields and easier purification steps.
Q4: What are the potential applications of compounds synthesized using 4-Benzyloxyaniline as an intermediate, based on their pharmacological activity?
A4: Research suggests that compounds derived from 4-Benzyloxyaniline, particularly the 4-(4-benzyloxyphenyl)piperidine derivatives, hold potential as therapeutic agents for conditions such as epilepsy and chronic pain []. This is due to their ability to block N-type calcium channels, which play a role in neuronal excitability and pain signaling. Further research is needed to fully explore their therapeutic potential and determine their safety and efficacy in clinical settings.
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